molecular formula C17H12N4O2 B3732113 2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3732113
M. Wt: 304.30 g/mol
InChI Key: OOJOJIXJRKVQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate aniline and furyl derivatives with pyrido[2,3-d]pyrimidine precursors. One common method involves the use of microwave irradiation to expedite the reaction, significantly reducing the reaction time compared to conventional heating methods . The reaction is often carried out in solvents such as dimethylformamide (DMF) with iodine as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the selection of suitable solvents, catalysts, and reaction times. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrido[2,3-d]pyrimidine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[2,3-d]pyrimidines with various functional groups. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as tyrosine kinases and other enzymes involved in cell signaling pathways . By inhibiting these targets, the compound can disrupt critical processes in cancer cells, leading to cell death. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to modulate key signaling pathways makes it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of aniline and furyl groups, which confer distinct biological activities and chemical properties. Its ability to interact with multiple biological targets and its potential for diverse applications make it a valuable compound for further study and development.

Properties

IUPAC Name

2-anilino-5-(furan-2-yl)-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c22-16-14-12(13-7-4-10-23-13)8-9-18-15(14)20-17(21-16)19-11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJOJIXJRKVQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.